An In-depth Technical Guide to 2-Bromo-4,6-diphenylpyrimidine
An In-depth Technical Guide to 2-Bromo-4,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-4,6-diphenylpyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its known physicochemical properties, detailed experimental protocols for its synthesis and potential derivatization, and a discussion of the biological activities of structurally related compounds. While specific biological data for the title compound is limited, its structural motifs suggest potential as a scaffold in medicinal chemistry.
Chemical Properties
2-Bromo-4,6-diphenylpyrimidine is a halogenated heterocyclic compound belonging to the pyrimidine class. The presence of the phenyl groups at the 4 and 6 positions and a bromine atom at the 2 position provides a unique combination of steric and electronic properties, making it a versatile intermediate in organic synthesis.
Physicochemical Data
A summary of the key physicochemical properties of 2-Bromo-4,6-diphenylpyrimidine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 56181-49-8 | [1] |
| Molecular Formula | C₁₆H₁₁BrN₂ | [1] |
| Molecular Weight | 311.18 g/mol | [2] |
| Melting Point | 127.0 to 131.0 °C | [2] |
| Appearance | Powder to crystal | [2] |
| Storage Temperature | 2-8°C under inert gas | [2] |
| Predicted XlogP | 4.6 | [3] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of 2-Bromo-4,6-diphenylpyrimidine. While a dedicated publication with full spectral assignment was not identified in the literature, a summary of expected and reported spectral characteristics is provided.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings and the single proton on the pyrimidine ring. The chemical shifts of the phenyl protons would likely appear in the range of 7.0-8.5 ppm.[4] The proton at the 5-position of the pyrimidine ring is also expected in this aromatic region.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbons of the pyrimidine ring and the two phenyl substituents. The carbon atom attached to the bromine (C2) is expected to have a chemical shift influenced by the halogen's electronegativity and heavy atom effect. Aromatic carbons typically resonate in the 120-140 ppm range, while the pyrimidine ring carbons will have distinct chemical shifts.
Solubility
Quantitative solubility data for 2-Bromo-4,6-diphenylpyrimidine in common organic solvents is not extensively reported. However, based on its chemical structure, a qualitative solubility profile can be predicted. The compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide (DMF), and sparingly soluble in alcohols like ethanol and methanol. It is anticipated to be insoluble in water.
A general protocol for the experimental determination of solubility is provided in the Experimental Protocols section.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and potential derivatization of 2-Bromo-4,6-diphenylpyrimidine.
Synthesis of 2-Bromo-4,6-diphenylpyrimidine
A common and effective method for the synthesis of 4,6-diarylpyrimidines is the reaction of a 1,3-diaryl-1,3-propanedione (a β-diketone) with an appropriate amidine. For the synthesis of the title compound, 1,3-diphenylpropane-1,3-dione (dibenzoylmethane) would be reacted with 2-bromoacetamidine or a related reagent. While a specific protocol for this exact transformation is not detailed in the literature, a general procedure adapted from the synthesis of similar pyrimidines is provided below.[5][6]
Reaction Scheme:
Figure 1: General synthetic scheme for 2-Bromo-4,6-diphenylpyrimidine.
Materials:
-
1,3-Diphenylpropane-1,3-dione (1.0 eq)
-
Urea or Guanidine hydrochloride (1.1 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Sodium ethoxide or another suitable base
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask, add 1,3-diphenylpropane-1,3-dione and urea (or guanidine hydrochloride).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-Bromosuccinimide (NBS) in one portion.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Purification by Recrystallization
The crude 2-Bromo-4,6-diphenylpyrimidine can be purified by recrystallization to obtain a product of high purity.
Materials:
-
Crude 2-Bromo-4,6-diphenylpyrimidine
-
Ethanol or a mixture of ethanol and water
-
Erlenmeyer flask
-
Hotplate
-
Buchner funnel and filter flask
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
Derivatization via Suzuki-Miyaura Coupling
The bromine atom at the 2-position of the pyrimidine ring provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the synthesis of a diverse library of 2-aryl-4,6-diphenylpyrimidine derivatives. A general protocol is provided below.[7][8]
Reaction Workflow:
Figure 2: Workflow for Suzuki-Miyaura coupling of 2-Bromo-4,6-diphenylpyrimidine.
Materials:
-
2-Bromo-4,6-diphenylpyrimidine (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a Schlenk flask, add 2-Bromo-4,6-diphenylpyrimidine, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Biological Activity and Signaling Pathways
There is a lack of published data on the specific biological activity of 2-Bromo-4,6-diphenylpyrimidine. However, the 4,6-diphenylpyrimidine scaffold is present in a number of compounds with reported biological activities, suggesting that this core structure is of interest in medicinal chemistry.
Derivatives of 4,6-diphenylpyrimidine have been investigated for a range of therapeutic applications. For instance, certain propargyl-containing 4,6-diphenylpyrimidine derivatives have been identified as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the treatment of Alzheimer's disease.[9][10] Additionally, other substituted 2-amino-4,6-diarylpyrimidines have been synthesized and evaluated for their anticancer properties, with some showing inhibitory activity against kinases.[11]
The bromine atom at the 2-position of the title compound can be considered a versatile handle for the introduction of various functional groups through cross-coupling reactions, as detailed in the Suzuki-Miyaura protocol. This allows for the generation of libraries of novel 4,6-diphenylpyrimidine derivatives for screening against a wide array of biological targets.
Potential Signaling Pathway Involvement (Hypothetical):
Given the reported activities of related compounds, derivatives of 2-Bromo-4,6-diphenylpyrimidine could potentially interact with various signaling pathways. For example, if derivatized to mimic known kinase inhibitors, these compounds could potentially modulate pathways regulated by kinases that are implicated in cancer cell proliferation and survival.
Figure 3: Logical workflow for the exploration of biological activity.
Conclusion
2-Bromo-4,6-diphenylpyrimidine is a valuable synthetic intermediate with potential for the development of novel compounds with diverse biological activities. While direct biological data for this specific molecule is scarce, the established reactivity of the bromopyrimidine moiety and the known bioactivities of the 4,6-diphenylpyrimidine scaffold make it an attractive starting point for medicinal chemistry campaigns. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and further functionalization of this compound, enabling its exploration in various research and drug discovery programs. Further investigation is warranted to fully elucidate its chemical and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
